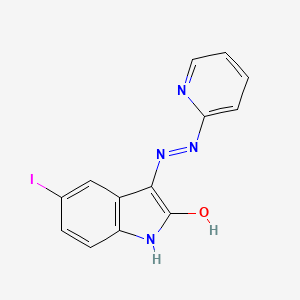
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as PBIT, is a chemical compound that has been studied for its potential applications in scientific research. PBIT is a derivative of indole-2,3-dione, which is a naturally occurring compound found in various plants and microorganisms. PBIT has been synthesized using various methods and has been found to have several interesting properties that make it useful for scientific research.
作用机制
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) inhibits PARP by binding to its catalytic domain and preventing it from adding poly(ADP-ribose) chains to target proteins. This leads to the accumulation of DNA damage and eventually cell death. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to inhibit other enzymes, such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth in animal models, and the modulation of immune responses. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been found to have anti-inflammatory properties, which make it useful for studying the role of inflammation in various diseases.
实验室实验的优点和局限性
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
未来方向
There are several future directions for research on 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), including the development of novel derivatives with improved properties, the investigation of its potential applications in various diseases, and the study of its mechanisms of action in more detail. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could also be used as a tool for studying the role of PARP in various biological processes, such as DNA damage response and cell death. Finally, 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
合成方法
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be synthesized using various methods, including the reaction of 5-iodo-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
科学研究应用
5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property makes 5-iodo-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) useful for studying the role of PARP in various biological processes, including DNA damage response and cell death.
属性
IUPAC Name |
5-iodo-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O/c14-8-4-5-10-9(7-8)12(13(19)16-10)18-17-11-3-1-2-6-15-11/h1-7,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVSRCWYRTKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
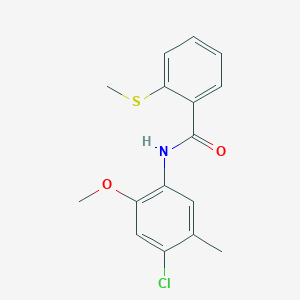
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
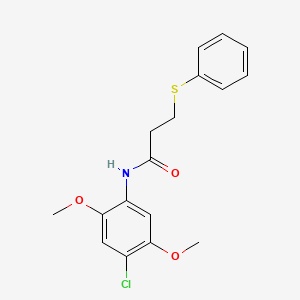

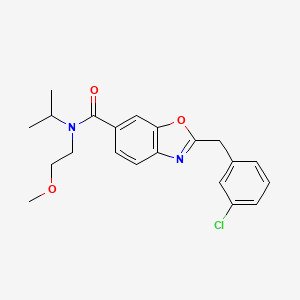
![2-(1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5013013.png)
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013020.png)
![1-(4-fluorophenyl)-4-[2-(2-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B5013025.png)
![3-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 4-morpholinecarboxylate](/img/structure/B5013031.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B5013043.png)
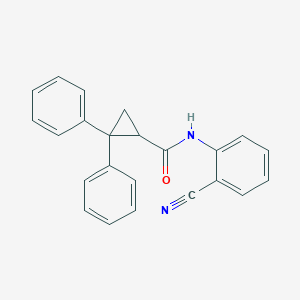

![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5013064.png)